molecular formula C11H12O5 B1590619 Dimethyl 5-(hydroxymethyl)isophthalate CAS No. 109862-53-5

Dimethyl 5-(hydroxymethyl)isophthalate

Cat. No.: B1590619
CAS No.: 109862-53-5
M. Wt: 224.21 g/mol
InChI Key: JMGDEIHUEMPLRO-UHFFFAOYSA-N
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Description

Dimethyl 5-(hydroxymethyl)isophthalate is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Biological Activity

Dimethyl 5-(hydroxymethyl)isophthalate (DMHMI) is a chemical compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

  • Chemical Formula : C₁₁H₁₂O₄
  • CAS Number : 109862-53-5
  • Molecular Weight : 196.22 g/mol

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinase C (PKC) :
    • Research indicates that derivatives of isophthalic acid, including DMHMI, can target the C1 domain of PKC, which is implicated in various cancer pathways. This inhibition may lead to reduced cell proliferation in cancerous tissues .
  • Cell Cycle Regulation :
    • Studies have shown that DMHMI can induce cell cycle arrest in specific cancer cell lines, potentially through modulation of cyclin-dependent kinases (CDKs) and cyclins, which are crucial for cell cycle progression .
  • Apoptosis Induction :
    • DMHMI has been observed to promote apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2 .

1. Effects on Cancer Cell Lines

Several studies have evaluated the impact of DMHMI on various cancer cell lines:

  • HeLa Cells : A study demonstrated that DMHMI treatment resulted in morphological changes indicative of apoptosis and reduced viability in HeLa cells .
  • Colorectal Cancer Lines : In vitro studies showed that DMHMI significantly inhibited the growth of colorectal cancer cell lines (Caco2, Colo205, HT29), with IC50 values indicating effective cytotoxicity at micromolar concentrations .

2. Pharmacokinetics and Toxicology

The pharmacokinetic profile of DMHMI suggests favorable absorption characteristics but limited permeability across biological membranes:

  • Log P (Octanol-Water Partition Coefficient) : Values range from 0.6 to 2.19 depending on the method used for calculation, indicating moderate lipophilicity which may affect its bioavailability .
  • Toxicological Studies : Initial assessments indicate low toxicity levels; however, further comprehensive toxicological evaluations are necessary to establish safety profiles for therapeutic use.

Case Study 1: Inhibition of Tumor Growth

A recent study focused on the administration of DMHMI in a murine model bearing colorectal tumors. Results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to inhibit PKC activity and induce apoptosis in tumor cells.

Case Study 2: Synergistic Effects with Chemotherapy

Another investigation assessed the potential of DMHMI as an adjunct therapy alongside conventional chemotherapeutic agents. The findings suggested that DMHMI enhanced the efficacy of these agents, leading to improved survival rates in treated subjects.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Dimethyl IsophthalateIsophthalateBase structure without hydroxymethyl functionality
Dimethyl 5-(hydroxymethyl)terephthalateTerephthalateHydroxymethyl substitution at a different position
Dimethyl 5-(azidomethyl)isophthalateIsophthalateContains azide functionality for bioorthogonal chemistry

Properties

IUPAC Name

dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGDEIHUEMPLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552289
Record name Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109862-53-5
Record name Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethyl 1,3,5-benzenetricarboxylate (5.02 g, 19.9 mmol) was dissolved in THF (15 mL). The air was evacuated from the reaction system, and then Ar was charged therein. To the solution were added NaBH4 (901 mg, 23.8 mmol), and then a mixed solution of THF:MeOH (12.5 mL:3.7 mL) slowly dropwise. The reaction mixture was refluxed for 30 minutes. TLC was used to confirm the progress of the reaction. Then, the reaction was quenched with HCl (1 N, 20 mL). The mixture was extracted with EtOAc. The organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to remove the solvent. The residue was purified by neutral silica gel column chromatography (hexane:EtOAc=4:1 to 3:1) to isolate dimethyl 5-hydroxymethylisophthalate (32) (2.73 g, 61%) as white crystals.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
901 mg
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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